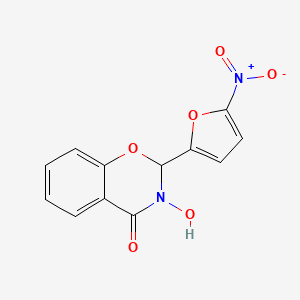
2,3-Dihydro-3-hydroxy-2-(5-nitro-2-furanyl)-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NIOSH/DM3896000” is a chemical substance listed by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its significance in various industrial and research applications due to its unique chemical properties and potential health impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/DM3896000” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature and industrial protocols. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of “NIOSH/DM3896000” is carried out in large-scale chemical manufacturing facilities. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production methods may include batch or continuous processes, depending on the scale and requirements of the end product.
Analyse Chemischer Reaktionen
Types of Reactions
“NIOSH/DM3896000” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of “NIOSH/DM3896000”.
Wissenschaftliche Forschungsanwendungen
“NIOSH/DM3896000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the manufacturing of various industrial products and materials.
Wirkmechanismus
The mechanism of action of “NIOSH/DM3896000” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “NIOSH/DM3896000” include other chemicals listed by NIOSH with comparable chemical structures and properties. Examples include various volatile organic compounds and nitroaromatic compounds.
Uniqueness
“NIOSH/DM3896000” is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
98754-80-4 |
|---|---|
Molekularformel |
C12H8N2O6 |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
3-hydroxy-2-(5-nitrofuran-2-yl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O6/c15-11-7-3-1-2-4-8(7)20-12(13(11)16)9-5-6-10(19-9)14(17)18/h1-6,12,16H |
InChI-Schlüssel |
UGGMSFHFMFCUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(O3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


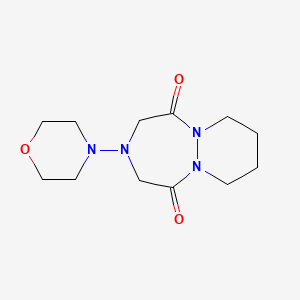
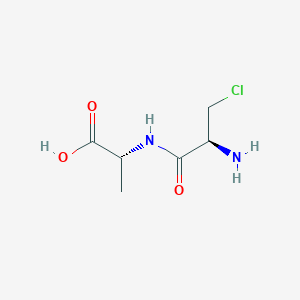
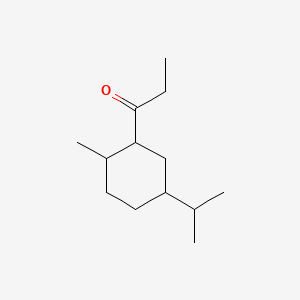
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

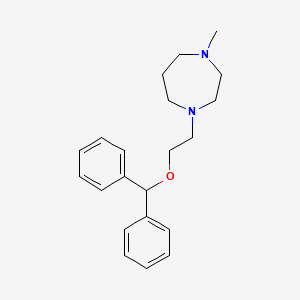
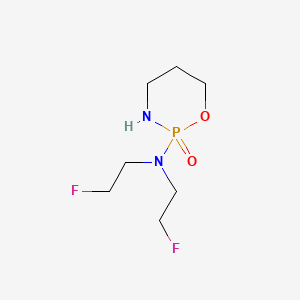
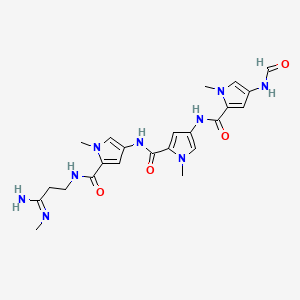
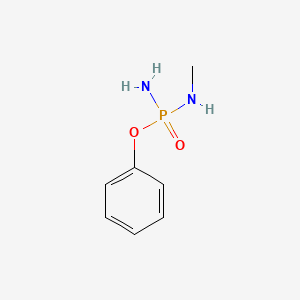
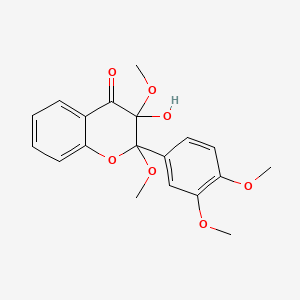
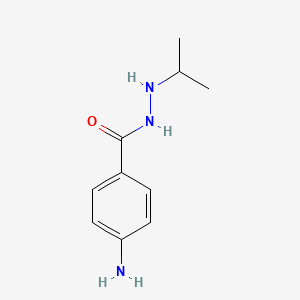
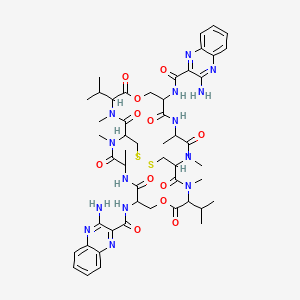
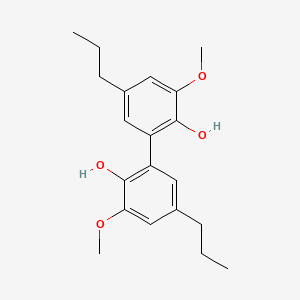
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
